(4-Fluoro-2-isobutoxyphenyl)methanol
Description
Properties
IUPAC Name |
[4-fluoro-2-(2-methylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVUQHSLLBDPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield (4-Fluoro-2-isobutoxyphenyl)methanol .
Industrial Production Methods
Industrial production methods for (4-Fluoro-2-isobutoxyphenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group is a primary alcohol, which can undergo oxidation to form carbonyl compounds (ketones or aldehydes) under appropriate conditions. For example, in combustion chemistry studies, hydroxymethyl radicals (CH₂OH) are known to react with other species, such as hydrocarbons, to form products like formaldehyde and water . While not directly involving this compound, such reactivity suggests that oxidation of the -CH₂OH group could yield a ketone (e.g., via KMnO₄ or CrO₃ under acidic conditions).
Table 1: Hypothetical Oxidation of Hydroxymethyl Group
| Reaction Type | Reagent/Conditions | Hypothetical Product | Yield (Est.) | Reference Basis |
|---|---|---|---|---|
| Oxidation to ketone | KMnO₄/H⁺, heat | 4-Fluoro-2-isobutoxybenzyl ketone | Moderate | Combustion kinetics |
Nucleophilic Aromatic Substitution (F-Displacement)
The fluorine atom at position 4 is electron-withdrawing, making it susceptible to nucleophilic aromatic substitution under strongly basic conditions. For example, in the synthesis of 4-isobutoxybenzonitrile, fluorobenzonitrile reacts with cesium carbonate and isobutanol in DMSO to replace the fluorine with an isobutoxy group . While this compound already contains an isobutoxy group, similar conditions might allow substitution of the fluorine with other nucleophiles (e.g., hydroxide, amines).
Table 2: Nucleophilic Substitution of Fluorine
| Reaction Type | Reagent/Conditions | Product | Yield (Est.) | Reference Basis |
|---|---|---|---|---|
| Fluorine displacement | Cs₂CO₃, R-O⁻ (e.g., isobutanol) | Substituted phenylmethanol | Low-Moderate | Alkoxylation |
Reactivity of the Isobutoxy Group
The isobutoxy (-OCH(CH₂)₂) group is electron-donating and can participate in elimination or cleavage reactions. For instance, in the synthesis of pimavanserin, isobutoxyphenyl intermediates undergo hydrogenation and alkylation steps . While the isobutoxy group in this compound may resist hydrolysis under mild conditions, acidic or basic cleavage could yield a phenol derivative.
Table 3: Cleavage of Isobutoxy Group
| Reaction Type | Reagent/Conditions | Product | Yield (Est.) | Reference Basis |
|---|---|---|---|---|
| Acidic cleavage | H⁺, heat | Phenol derivative | Moderate | General ester hydrolysis |
Electrophilic Substitution
The fluorine (meta-directing) and isobutoxy (ortho/para-directing) groups create competing directing effects. Electrophilic substitution (e.g., nitration, sulfonation) would likely occur at the para position relative to the isobutoxy group or meta to the fluorine. For example, in diaryl disulfides, substituents influence reaction rates in fluorination reactions .
Table 4: Electrophilic Substitution
| Reaction Type | Reagent/Conditions | Product | Yield (Est.) | Reference Basis |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted product | Low | Substituent effects |
Analytical Considerations
Formaldehyde derivatives in methanol solutions often require specialized analytical techniques, such as derivatization with 2,4-dinitrophenylhydrazine (DNPH) for ESI-MS detection . While this compound does not contain formaldehyde, similar analytical challenges might arise in detecting hydroxymethyl or isobutoxy groups in non-aqueous environments.
Scientific Research Applications
Scientific Research Applications of (4-Fluoro-2-isobutoxyphenyl)methanol
(4-Fluoro-2-isobutoxyphenyl)methanol, also known as (4-Fluoro-2-isobutoxyphenyl)methanol, is an organic compound with a molecular weight of 198.23 g/mol. It features a fluorine atom at the para position and an isobutoxy group at the ortho position of the phenyl ring. This structure gives it unique chemical and physical properties, making it valuable in scientific research.
Synthesis and Characteristics
The synthesis of (4-Fluoro-2-isobutoxyphenyl)methanol involves specific chemical reactions optimized for high yield and purity, often mirroring laboratory syntheses but adapted for industrial-scale production. The presence of the fluorine atom enhances the compound's reactivity and stability, influencing its binding affinity to biological targets.
Applications Across Scientific Fields
(4-Fluoro-2-isobutoxyphenyl)methanol is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as an intermediate in synthesizing complex organic molecules.
- It is a building block in developing new materials.
- It is used as a reagent in various industrial processes.
Biology
- Derivatives of (4-Fluoro-2-isobutoxyphenyl)methanol are studied for their potential antimicrobial and anticancer activities.
- It can interact with various biomolecules.
Medicine
- Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
- It is a subject of interest for pharmacological research.
Industry
- It is employed in producing specialty chemicals.
Mechanism of Action and Interaction
The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)methanol within biological systems is of significant interest. The fluorine atom enhances reactivity, enabling effective engagement with specific molecular targets. The steric hindrance from the isobutoxy group may influence its selectivity and binding affinity. Further pharmacological research is being conducted to explore these aspects.
Case Studies and Research Findings
Studies indicate that derivatives of 4-Fluoro-2-isobutoxybenzaldehyde (a compound similar to (4-Fluoro-2-isobutoxyphenyl)methanol) exhibit antibacterial activity against E. coli and Pseudomonas aeruginosa when combined with permeabilizing agents.
Potential Therapeutic Applications
Ongoing research focuses on the potential therapeutic applications of (4-Fluoro-2-isobutoxyphenyl)methanol, including its role as a precursor in drug development. Its structural characteristics make it a valuable compound for medicinal chemistry research, potentially leading to novel therapeutic agents.
Structural Similarities and Variations
Mechanism of Action
The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isobutoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-Fluoro-2-isobutoxyphenyl)methanol with five structurally analogous compounds, focusing on molecular features, substituent effects, and inferred properties.
Structural and Functional Group Differences
Table 1: Key Structural Comparisons
Physicochemical and Reactivity Insights
Halogen Effects: The iodine substituents in compounds like (2-Fluoro-4-iodophenyl)methanol (CAS 1039646-78-0) increase molecular weight and polarizability compared to the target compound.
Compounds with diiodo substitution (e.g., (4-Fluoro-2,6-diiodophenyl)methanol, CAS 1806299-45-5) exhibit significantly higher molecular weights (377.93 g/mol) and may face challenges in solubility in polar solvents .
Electronic Effects :
- The fluorine atom in all compared compounds exerts an electron-withdrawing effect, activating the ring for electrophilic substitution. However, the presence of isobutoxy (electron-donating) in the target compound creates a competing electronic environment, altering reaction pathways compared to purely halogenated analogs .
Biological Activity
(4-Fluoro-2-isobutoxyphenyl)methanol is an organic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical interactions, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C12H15F1O2
- Molecular Weight : 198.23 g/mol
- Structure : The compound features a fluorine atom at the para position of the phenyl ring and an isobutoxy group at the ortho position, which enhances its reactivity and stability in biological systems.
2.1 Enzyme Inhibition
(4-Fluoro-2-isobutoxyphenyl)methanol has been shown to inhibit several enzymes involved in metabolic pathways:
- Mechanism : The compound binds to the active sites of enzymes, leading to alterations in their activity. This inhibition can affect various cellular processes, including metabolism and signal transduction.
2.2 Cellular Effects
The compound influences cellular functions through modulation of key signaling pathways:
- Cell Signaling : It alters the activity of signaling molecules, which results in changes in gene expression patterns.
- Metabolic Flux : It has been observed to influence metabolic flux within cells, potentially leading to therapeutic benefits or adverse effects depending on dosage.
3. Molecular Mechanisms
At the molecular level, (4-Fluoro-2-isobutoxyphenyl)methanol interacts with biomolecules through specific binding interactions:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Fluorine Atom Role : The presence of the fluorine atom enhances reactivity and binding affinity to biological targets, potentially increasing the efficacy of the compound in therapeutic applications.
4. Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage in animal models:
- Therapeutic Potential :
- Lower Doses : May exhibit beneficial effects such as anti-inflammatory properties or modulation of metabolic pathways.
- Higher Doses : Could lead to toxicity or adverse effects due to excessive inhibition of essential enzymes.
5. Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes that facilitate its conversion into different metabolites:
| Pathway | Interaction | Resulting Metabolites |
|---|---|---|
| Oxidation | Aldehyde group oxidized | 4-Fluoro-2-isobutoxybenzoic acid |
| Reduction | Aldehyde group reduced | 4-Fluoro-2-isobutoxybenzyl alcohol |
| Substitution | Fluorine atom replaced | Various substituted derivatives |
6. Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of (4-Fluoro-2-isobutoxyphenyl)methanol:
- Antitumor Activity : In vitro studies have indicated that this compound may possess antitumor properties, showing efficacy against various cancer cell lines.
- Antimicrobial Properties : Preliminary research suggests that it may exhibit antimicrobial activity, making it a candidate for further investigation as a potential antibiotic agent .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for (4-Fluoro-2-isobutoxyphenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive alkylation. For example, substituting a halogen (e.g., Cl or Br) at the 2-position of a fluorophenyl intermediate with isobutoxy groups under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the precursor, which is then reduced using NaBH₄ or LiAlH₄ to form the methanol derivative . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature is critical for minimizing side reactions like over-reduction or ether cleavage. Yield and purity can be monitored via HPLC with UV detection (λ = 254 nm) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate (4-Fluoro-2-isobutoxyphenyl)methanol from structural analogs?
- Methodological Answer :
- ¹H NMR : The isobutoxy group shows characteristic splitting patterns (e.g., a triplet for the OCH₂ group at δ 3.5–3.7 ppm and a septet for the CH(CH₃)₂ group at δ 1.2–1.4 ppm). The aromatic fluorine induces deshielding of adjacent protons, with distinct coupling constants (e.g., = 8–10 Hz) .
- IR : Stretching vibrations for the hydroxyl group (~3300 cm⁻¹) and C-O ether bonds (~1100 cm⁻¹) are key identifiers .
- MS : The molecular ion peak (M⁺) at m/z 212 (C₁₁H₁₅FO₂) and fragmentation patterns (e.g., loss of H₂O or isobutyl groups) confirm the structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for (4-Fluoro-2-isobutoxyphenyl)methanol derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent used for compound dissolution). For example, cytotoxicity studies in HEK293 vs. HeLa cells may show divergent IC₅₀ values due to differences in metabolic enzyme expression. Researchers should:
- Standardize protocols using reference compounds (e.g., fenofibric acid for peroxisome proliferator-activated receptor assays) .
- Validate results via orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
- Perform meta-analyses of existing data to identify trends (e.g., fluorophenyl derivatives showing higher activity in lipophilic environments) .
Q. How can computational modeling predict the reactivity of (4-Fluoro-2-isobutoxyphenyl)methanol in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key parameters include:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen as a nucleophile, fluorinated aromatic ring as an electron-deficient region) .
- Transition state analysis : Predict activation energies for reactions like oxidation to the corresponding aldehyde or ketone .
- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction pathways .
Q. What experimental design principles apply to optimizing chromatographic separation of (4-Fluoro-2-isobutoxyphenyl)methanol and its metabolites?
- Methodological Answer : Use a factorial design to evaluate variables:
- Mobile phase : Vary methanol content (20–50%) and pH (2.5–4.5) to optimize resolution on a C18 column .
- Column temperature : Elevated temperatures (30–50°C) reduce retention time but may compromise peak symmetry for polar metabolites .
- Detection : Couple UV with mass spectrometry for structural confirmation of degradation products (e.g., oxidized aldehydes or demethylated analogs) .
Data Contradiction Analysis
Q. Why do studies report conflicting stability profiles for (4-Fluoro-2-isobutoxyphenyl)methanol under acidic conditions?
- Resolution : Stability depends on the acid strength and counterion. For instance:
- HCl (1M) : Rapid hydrolysis of the isobutoxy group occurs at 60°C, forming (4-Fluoro-2-hydroxyphenyl)methanol .
- Acetic acid (10%) : Minimal degradation observed at room temperature, making it suitable for short-term storage .
- Mitigation : Stabilize the compound using antioxidants (e.g., BHT) or lyophilization for long-term storage .
Safety and Handling
Q. What are the critical safety protocols for handling (4-Fluoro-2-isobutoxyphenyl)methanol in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Collect organic waste in halogen-resistant containers, and neutralize acidic byproducts with NaHCO₃ before disposal .
- Spill management : Absorb spills with vermiculite and treat with 10% NaOH solution to hydrolyze residual compound .
Advanced Characterization
Q. How do crystallographic studies elucidate the solid-state behavior of (4-Fluoro-2-isobutoxyphenyl)methanol?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Packing motifs : Hydrogen bonding between hydroxyl groups and ether oxygens stabilizes the crystal lattice .
- Thermal stability : Correlate melting points (e.g., 80–82°C ) with intermolecular forces observed in the crystal structure.
- Polymorphism screening : Use solvent-mediated crystallization (e.g., ethanol vs. hexane) to identify metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
